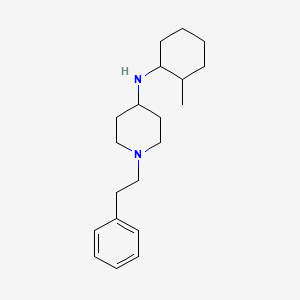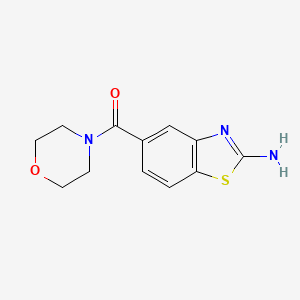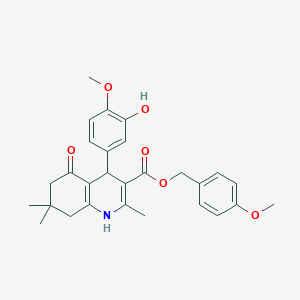methyl]phosphonate](/img/structure/B5187615.png)
diisopropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisopropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate, commonly known as DIPAMP, is a chiral ligand widely used in asymmetric catalysis. It has a unique structure that allows it to form stable complexes with transition metals, resulting in highly enantioselective reactions. In
作用机制
DIPAMP forms stable complexes with transition metals, such as palladium and rhodium, which act as catalysts in various reactions. The chiral nature of DIPAMP allows for the formation of enantiomerically pure products. The mechanism of action involves the coordination of the transition metal to the phosphorus atom of DIPAMP, followed by the coordination of the substrate to the metal center. The chiral environment created by DIPAMP directs the reaction towards the formation of the desired enantiomer.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of DIPAMP. However, studies have shown that it is not toxic to cells and has low toxicity to aquatic organisms. It is also biodegradable and does not persist in the environment.
实验室实验的优点和局限性
The advantages of using DIPAMP in asymmetric catalysis include its high enantioselectivity, broad substrate scope, and compatibility with various transition metals. It is also relatively easy to synthesize and purify. However, the limitations include its high cost, sensitivity to air and moisture, and the need for an inert atmosphere during reactions.
未来方向
There are several future directions for research on DIPAMP. One area of research is the development of new chiral ligands based on the DIPAMP structure for use in asymmetric catalysis. Another area of research is the optimization of reaction conditions for DIPAMP-catalyzed reactions to improve yields and selectivity. Additionally, the use of DIPAMP in the synthesis of complex natural products and pharmaceuticals is an area of interest for future research. Finally, the development of more sustainable and cost-effective synthesis methods for DIPAMP is also an important area of research.
合成方法
DIPAMP can be synthesized through a multi-step process starting with the reaction of diisopropyl phosphite with 4-nitrobenzaldehyde to form diisopropyl [(4-nitrophenyl)methyl]phosphonate. This intermediate is then reacted with 4-isopropylaniline to form diisopropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate. The final product is obtained after purification through column chromatography.
科学研究应用
DIPAMP has a wide range of applications in asymmetric catalysis, including the synthesis of chiral pharmaceuticals, agrochemicals, and natural products. It has been used in various reactions such as hydrogenation, allylation, cyclopropanation, and epoxidation. DIPAMP is also used in the production of chiral ligands for metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions.
属性
IUPAC Name |
N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N2O5P/c1-15(2)18-7-11-20(12-8-18)23-22(19-9-13-21(14-10-19)24(25)26)30(27,28-16(3)4)29-17(5)6/h7-17,22-23H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDSDPMNCJHFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])P(=O)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N2O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5187552.png)

![N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5187566.png)

![6-methyl-5-{5-[5-(1-pyrrolidinylmethyl)-2-furyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5187572.png)
![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5187576.png)

![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B5187581.png)
![4-({[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid](/img/structure/B5187596.png)
![3-benzyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5187610.png)


![5-methyl-7-(3-methyl-2-thienyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5187637.png)